5,6-Dimethoxy-1,3-benzodioxole
Overview
Description
5,6-Dimethoxy-1,3-benzodioxole: is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-benzodioxole, where two methoxy groups are attached to the benzene ring at the 5th and 6th positions. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethoxy-1,3-benzodioxole is the tubulin protein . Tubulin is a key component of the microtubules in cells, which are involved in cell division and structure .
Mode of Action
This compound interacts with its target, tubulin, by modulating microtubule assembly . This interaction can cause mitotic blockade and cell apoptosis through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the microtubule dynamics in cells, which play important roles in various cellular functions including mitosis . By inhibiting tubulin polymerization, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s interaction with tubulin suggests it is able to penetrate cell membranes to reach its intracellular target .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. It has been shown to have anticancer activity against various cancer cell lines . Specifically, it causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxy-1,3-benzodioxole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit cytochrome P450-dependent drug oxidation, which is crucial for drug metabolism . This compound interacts with enzymes such as cytochrome P450, leading to the inhibition of drug metabolism and potentially altering the pharmacokinetics of co-administered drugs . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to cytochrome P450 enzymes, leading to the inhibition of their activity and subsequent alteration of drug metabolism . This compound also interacts with other biomolecules, such as proteins involved in cell signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound has been found to inhibit the activity of certain enzymes, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects and toxic doses of this compound are still being studied to determine its safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This compound can also affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular proteins and accumulate in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and modulate their activity . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From Sesamol:
Starting Material: Sesamol (3,4-methylenedioxyphenol)
Reagents: Methanol, sulfuric acid
Conditions: Sesamol is reacted with methanol in the presence of sulfuric acid to introduce the methoxy groups at the 5th and 6th positions.
Reaction: [ \text{Sesamol} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{5,6-Dimethoxy-1,3-benzodioxole} ]
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From Catechol:
Starting Material: Catechol (1,2-dihydroxybenzene)
Reagents: Dimethyl sulfate, sodium hydroxide
Conditions: Catechol is methylated using dimethyl sulfate in the presence of sodium hydroxide to form this compound.
Reaction: [ \text{Catechol} + 2 \text{(CH}_3\text{O)}_2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods:
Industrial production of this compound typically involves the methylation of catechol or sesamol using large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation reactions can be carried out under acidic or basic conditions.
Products: Oxidation of 5,6-dimethoxy-1,3-benzodioxole can lead to the formation of corresponding quinones or carboxylic acids.
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Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Reduction reactions are typically carried out in anhydrous solvents.
Products: Reduction can yield the corresponding dihydro derivatives.
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Substitution:
Reagents: Halogens, alkyl halides
Conditions: Substitution reactions can be carried out under various conditions depending on the desired product.
Products: Halogenated or alkylated derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituting Agents: Halogens, alkyl halides
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound without methoxy groups.
4,5-Dimethoxy-1,3-benzodioxole: A similar compound with methoxy groups at different positions.
6,7-Dimethoxy-1,3-benzodioxole: Another isomer with methoxy groups at the 6th and 7th positions.
Uniqueness:
- The specific positioning of the methoxy groups at the 5th and 6th positions in 5,6-dimethoxy-1,3-benzodioxole imparts unique chemical and physical properties, making it distinct from its isomers and other derivatives.
Properties
IUPAC Name |
5,6-dimethoxy-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVSOXKFUQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185918 | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-12-8 | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the basicity of 5,6-Dimethoxy-1,3-benzodioxole derivatives?
A1: While the research doesn't directly investigate this compound itself, it does shed light on the basicity of a closely related compound, 4-amino-5,6-dimethoxy-1,3-benzodioxole. The study found that this particular amino derivative exhibited the weakest basicity among all the amino-1,3-benzodioxoles examined. This suggests that the presence of the 5,6-dimethoxy substituents on the benzodioxole ring might have an electron-withdrawing effect, reducing the electron density on the amino group and consequently decreasing its basicity.
Q2: How does the acidity of this compound-4-carboxylic acid compare to other similar compounds?
A2: The research directly addresses this by comparing the pKa values of various 1,3-benzodioxolecarboxylic acids. Interestingly, this compound-4-carboxylic acid was found to be the strongest acid within the series studied. While the study doesn't delve into the specific reasons for this increased acidity, it suggests that the positioning of the methoxy groups on the aromatic ring likely influences the electron density distribution, making it easier to deprotonate the carboxylic acid group.
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